2,4-Difluorophenyl isocyanate
Overview
Description
2,4-Difluorophenyl isocyanate is an organic compound with the molecular formula C7H3F2NO. It is a colorless to almost colorless liquid with a pungent odor. This compound is known for its reactivity and is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated aromatic compounds and substituted aromatic amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorophenyl isocyanate is typically synthesized by reacting 2,4-difluoroaniline with phosgene or a phosgene equivalent. The reaction can be carried out under various conditions, including room temperature or with heating, and often requires the use of a catalyst to facilitate the reaction . The general reaction is as follows:
C6H3F2NH2+COCl2→C6H3F2NCO+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment to handle phosgene safely and efficiently. The reaction is conducted in a closed system to prevent the release of toxic gases .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a base to neutralize the hydrochloric acid formed.
Thiols: React to form thiocarbamates, typically under basic conditions.
Major Products
N,N-Disubstituted S,N’-diarylisothioureas: Formed by reacting with amines.
Modified Epoxy Thin Films: Formed by reacting with hydroxyl, amine, and epoxide functional groups.
Scientific Research Applications
2,4-Difluorophenyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of fluorinated aromatic compounds and substituted aromatic amines.
Material Science: Employed as a blocking reagent to modify the functional groups of cured epoxy thin films, enhancing their properties.
Pharmaceuticals: Investigated for its potential in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of ureas, carbamates, and thiocarbamates, which are important in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenyl isocyanate: Similar in structure but differs in the position of the fluorine atoms.
Phenyl isocyanate: Lacks fluorine atoms, making it less reactive in certain reactions.
Uniqueness
2,4-Difluorophenyl isocyanate is unique due to the presence of two fluorine atoms at the 2 and 4 positions on the aromatic ring. This substitution pattern enhances its reactivity and makes it a valuable intermediate in the synthesis of fluorinated compounds .
Properties
IUPAC Name |
2,4-difluoro-1-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENEALJPWJWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343928 | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59025-55-7 | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Difluorophenyl isocyanate in the synthesis of Teflubenzuron?
A1: this compound serves as a crucial building block in the synthesis of Teflubenzuron, a benzoylurea insecticide. [] The synthesis involves a two-step process. First, this compound reacts with 2,6-difluorobenzamide to form an intermediate compound. This intermediate is then further reacted to yield the final product, Teflubenzuron. [] This highlights the significance of this compound as a precursor in the production of this commercially important insecticide.
Q2: Can you provide an example of how this compound has been utilized in solid-phase synthesis?
A2: Researchers have employed this compound in the solid-phase synthesis of N,N-disubstituted S,N'-diarylisothioureas. [] Resin-bound 1,1-disubstituted-2-arylisothioureas were reacted with this compound, and subsequent cleavage from the resin yielded the desired N,N-disubstituted S,N'-diarylisothioureas. This methodology proved effective in producing these compounds with good yields and high purity. [] This demonstrates the utility of this compound as a versatile reagent in solid-phase organic synthesis.
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